

Amuvatinib historical development and discovery

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Compound Focus: Amuvatinib

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Drug Profile and Mechanism of Action

Amuvatinib (also known as MP-470, HPK-56) is a synthetic carbothioamide and a small-molecule, multi-targeted tyrosine kinase inhibitor [1]. It was originated by Montigen and developed by Astex Pharmaceuticals [2].

Its primary mechanisms of action include:

- **Tyrosine Kinase Inhibition:** Targets and inhibits mutant c-KIT, PDGFR α (Platelet-Derived Growth Factor Receptor Alpha), c-Met, and FLT3 [2] [1].
- **DNA Repair Suppression:** Potentiates the effect of DNA-damaging agents (like chemotherapy and radiation) by suppressing **RAD51**, a key protein in the homologous recombination DNA repair pathway [1] [3].

The diagram below illustrates how **amuvatinib** targets multiple pathways to exert anti-tumor effects.

Amuvatinib's multi-targeted mechanism of action involves inhibiting key tyrosine kinases and suppressing DNA repair.

Preclinical and Clinical Development Timeline

Amuvatinib was investigated in Phase 1 and Phase 2 trials for various advanced solid tumors. Its development was discontinued after a Phase II trial in small cell lung cancer (SCLC) failed to meet its primary endpoint [4].

Development Phase	Key Findings & Outcomes	References
Preclinical Studies	Showed synergy with DNA-damaging chemo (etoposide) and radiation; inhibited growth in SCLC cell lines and xenografts.	[1]
Phase 1B Trial (2014)	Combined with 5 standard chemo regimens; well-tolerated, no MTD reached; antitumor activity in neuroendocrine, NSCLC, and SCLC tumors.	[3]
Phase 2 Trial (ESCAPE)	Studied with carboplatin/etoposide in resistant/relapsed SCLC; clinical benefit rate of 22-23% failed to meet the predefined endpoint.	[1] [4]
Discontinuation (Sep 2012)	Development officially discontinued after Phase II results showed a 9.5% response rate, below the pre-specified threshold.	[2] [4]

Key Quantitative Data from Clinical Trials

The table below summarizes efficacy and safety data from the pivotal Phase 1B trial and the Phase 2 ESCAPE trial.

Trial Parameter	Phase 1B Trial (N=97)	Phase 2 ESCAPE Trial (Evaluable N=21)
Primary Objective	Estimate MTD & safety of 5 combination regimens	Evaluate response rate in resistant/relapsed SCLC
Dosing	Amuvatinib (100–800 mg/day) + chemo	Amuvatinib (300 mg, thrice daily) + platinum/etoposide

Trial Parameter	Phase 1B Trial (N=97)	Phase 2 ESCAPE Trial (Evaluable N=21)
Overall Response Rate (ORR)	12% (Partial Responses)	9.5% (Partial Responses)
Clinical Benefit Rate	45% (Stable Disease)	22-23%
Common Adverse Events	Fatigue, alopecia, diarrhea, nausea, neutropenia, anemia, thrombocytopenia	Information not specified in results

Conclusion for Researchers

Amuvatinib represents a case study in drug development where a compound with a rational, multi-targeted design and promising preclinical synergy with DNA-damaging agents did not demonstrate sufficient efficacy in later-stage clinical trials to warrant further development [4] [3]. Its history underscores the challenge of translating preclinical mechanistic insights into clinical success.

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